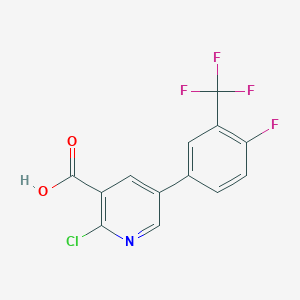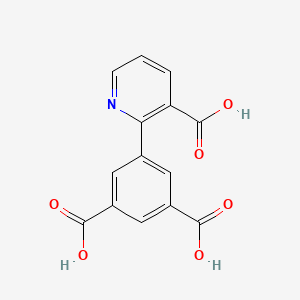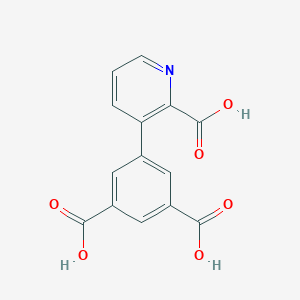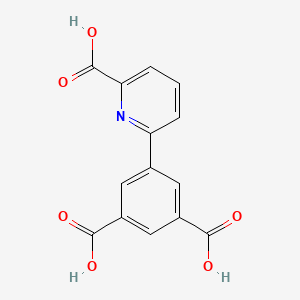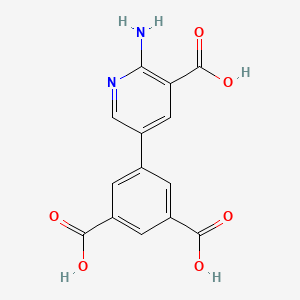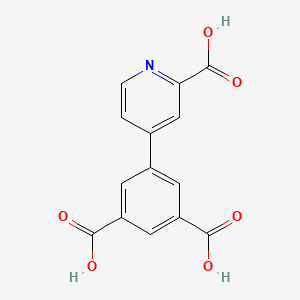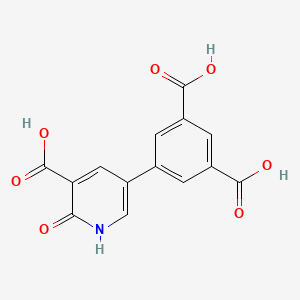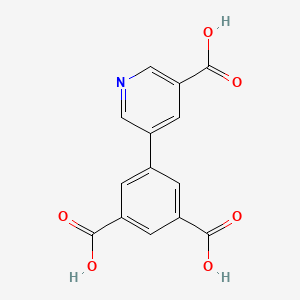
5-(3,5-二羧苯基)烟酸,95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,5-Dicarboxyphenyl)nicotinic acid, also known as DCPN, is an organic compound with the molecular formula C14H9NO6 . This compound is a multi-hybrid MOFs linker .
Molecular Structure Analysis
The molecular weight of 5-(3,5-Dicarboxyphenyl)nicotinic acid is 287.22 . The exact structure is not provided in the search results.
Chemical Reactions Analysis
5-(3,5-Dicarboxyphenyl)nicotinic acid has been used in the synthesis of various coordination polymers . These polymers have been investigated for their proton conductivity . The exact chemical reactions involving 5-(3,5-Dicarboxyphenyl)nicotinic acid are not detailed in the search results.
Physical And Chemical Properties Analysis
5-(3,5-Dicarboxyphenyl)nicotinic acid is an off-white powder . It has been used in the synthesis of coordination polymers, which have been studied for their proton conductivity . The exact physical and chemical properties of 5-(3,5-Dicarboxyphenyl)nicotinic acid are not detailed in the search results.
科学研究应用
烟酸的工业应用
烟酸,一种吡啶羧酸,在维生素 PP 中起关键作用,并作为抗癞皮病剂。虽然它在植物和动物中由色氨酸生物合成,但工业生产主要通过涉及 5-乙基-2-甲基吡啶的氧化过程。然而,这种工业方法会产生一氧化二氮,一种强效温室气体,这表明需要环保的生产技术。最近的文献强调了从市售原材料生产烟酸的生态方法,符合绿色化学原则 (Lisicki, Nowak, & Orlińska, 2022)。
在除草剂开发中的应用
烟酸衍生物,特别是 N-(芳氧甲基)-2-氯烟酰胺,已显示出显着的除草活性,尤其对匍匐草和稀少浮萍。这一发现为开发针对单子叶杂草的新型除草剂开辟了途径,利用了这些化合物的构效关系 (Yu 等,2021)。
生化工业中的增强回收
在生化工业中,由于其优点,酶促将 3-氰基吡啶转化为烟酸优于化学方法。该研究重点关注使用磷酸三正丁酯 (TBP) 和三正辛基氧化膦 (TOPO) 等有机磷溶剂萃取剂进行反应萃取,以增强烟酸的回收。这项研究提供了优化回收过程的见解,这对烟酸在食品、制药和生化工业中的广泛应用至关重要 (Kumar, Wasewar, & Babu, 2008)。
安全和危害
未来方向
5-(3,5-Dicarboxyphenyl)nicotinic acid has been used as a block to assemble a series of coordination polymers . These polymers have been investigated for their proton conductivity and as heterogeneous catalysts in the Knoevenagel condensation reaction . This work broadens the application of 5-(3,5-Dicarboxyphenyl)nicotinic acid as a versatile tricarboxylate block for the fabrication of functional coordination polymers .
作用机制
Target of Action
5-(3,5-Dicarboxyphenyl)nicotinic acid, also known as niacin, primarily targets the nicotinic acid receptor . This receptor plays a crucial role in mediating the lipid-lowering effects of niacin .
Mode of Action
Niacin interacts with its target by binding to the nicotinic acid receptor, which leads to a decrease in lipids and apolipoprotein B (apo B)-containing lipoproteins . This interaction modulates triglyceride synthesis in the liver, leading to the degradation of apo B, or it modulates lipolysis in adipose tissue .
Biochemical Pathways
Niacin affects several biochemical pathways. It directly and noncompetitively inhibits hepatocyte diacylglycerol acyltransferase–2, a key enzyme for triglyceride synthesis . This inhibition results in accelerated intracellular hepatic apo B degradation and decreased secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) particles .
Result of Action
The molecular and cellular effects of niacin’s action include a decrease in total cholesterol, triglyceride, VLDL, LDL, and lipoprotein(a) levels, and an increase in high-density lipoprotein (HDL) levels . These changes contribute to the prevention of atherosclerosis and coronary artery disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(3,5-Dicarboxyphenyl)nicotinic acid. For instance, the presence of water molecules can enhance the proton conductivities of certain compounds . The amount of water molecules can affect the formation of continuous hydrogen bonds, enhance water absorption ability, and improve the proton conductivity of the compound .
属性
IUPAC Name |
5-(5-carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-12(17)8-1-7(2-9(3-8)13(18)19)10-4-11(14(20)21)6-15-5-10/h1-6H,(H,16,17)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPJSOVKZWZUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688282 |
Source


|
| Record name | 5-(5-Carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261960-45-5 |
Source


|
| Record name | 5-(5-Carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


